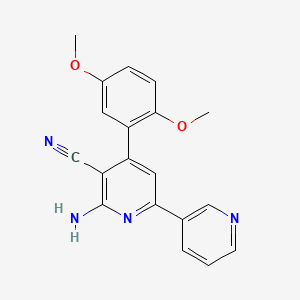![molecular formula C18H26O2Si2 B14175162 (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] CAS No. 922736-77-4](/img/structure/B14175162.png)
(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] is an organosilicon compound characterized by its unique structure, which includes ethynyl groups attached to a phenylene ring and ethoxy(dimethyl)silane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dibromo-2,5-diiodobenzene as the precursor.
Sonogashira Coupling Reaction: This reaction is employed to introduce ethynyl groups. The reaction involves the coupling of the precursor with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Desilylation: The trimethylsilyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Industrial Production Methods: While the laboratory synthesis of (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The ethynyl groups in the compound can undergo oxidation reactions to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of halogenated phenylene derivatives.
Chemistry:
Polymer Synthesis: The compound is used as a monomer in the synthesis of conductive polymers and advanced materials.
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.
Medicine:
Drug Delivery: Its unique structure allows for the development of novel drug delivery systems, improving the efficacy and targeting of therapeutic agents.
Industry:
Nanotechnology: The compound is used in the fabrication of nanostructures and nanodevices, contributing to advancements in electronics and photonics.
Mecanismo De Acción
The mechanism by which (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can facilitate various catalytic processes, including cross-coupling reactions and polymerization. The ethynyl groups provide sites for further functionalization, enhancing the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
- (2,5-Diethynyl-1,4-phenylene)bis(trimethylsilane)
- (2,5-Diethynyl-1,4-phenylene)bis[dimethyl(phenyl)silane]
Comparison:
- Uniqueness: (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] is unique due to the presence of ethoxy groups, which enhance its solubility and reactivity compared to its trimethylsilane and dimethyl(phenyl)silane analogs.
- Applications: While similar compounds are used in polymer synthesis and catalysis, the ethoxy(dimethyl)silane derivative offers improved performance in drug delivery and bioconjugation applications due to its enhanced solubility and functionalization potential.
Propiedades
Número CAS |
922736-77-4 |
|---|---|
Fórmula molecular |
C18H26O2Si2 |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
ethoxy-[4-[ethoxy(dimethyl)silyl]-2,5-diethynylphenyl]-dimethylsilane |
InChI |
InChI=1S/C18H26O2Si2/c1-9-15-13-18(22(7,8)20-12-4)16(10-2)14-17(15)21(5,6)19-11-3/h1-2,13-14H,11-12H2,3-8H3 |
Clave InChI |
BZRTXRRTZRWAKO-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)C1=CC(=C(C=C1C#C)[Si](C)(C)OCC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
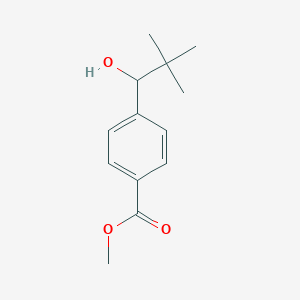
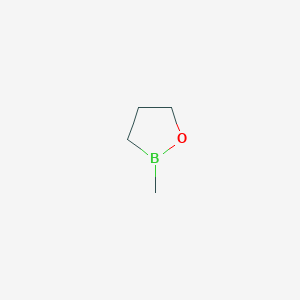
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
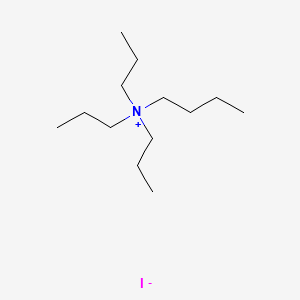
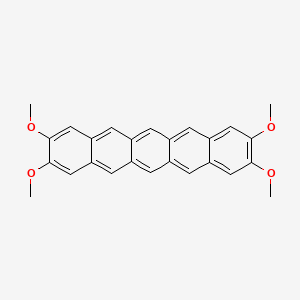
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
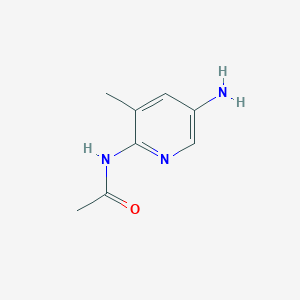

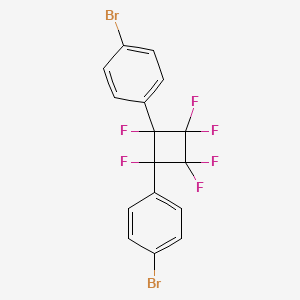
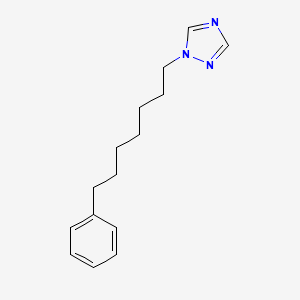
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
